Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to 4-(3-Chlorophenoxymethyl)phenylboronic acid
In the landscape of contemporary organic chemistry and drug discovery, the strategic formation of carbon-carbon bonds is paramount. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[1][2] Central to this powerful transformation is the organoboron reagent, typically a boronic acid. This guide focuses on a specific, high-value building block: 4-(3-Chlorophenoxymethyl)phenylboronic acid .
The unique architecture of this molecule—featuring a boronic acid for coupling, a stable phenoxymethyl ether linkage, and a strategically placed chlorine atom—makes it a highly valuable intermediate. It allows for the direct installation of a complex chlorophenoxymethylphenyl moiety, a structural motif present in various biologically active compounds and advanced materials. This guide provides an in-depth examination of its properties, synthesis, core applications, and handling, tailored for researchers, scientists, and professionals in drug development.
Compound Profile and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and characteristics of 4-(3-Chlorophenoxymethyl)phenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1256358-75-4 | [3] |
| Chemical Formula | C₁₃H₁₂BClO₃ | Inferred |
| Molecular Weight | 262.50 g/mol | Inferred |
| Appearance | Typically a white to off-white solid | |
| Primary Application | Suzuki-Miyaura cross-coupling reactions | [1][2][4] |
| Storage | Keep refrigerated in a dry, well-ventilated place under an inert atmosphere.[5][6] | Air and moisture sensitive. |
Synthesis Pathway and Mechanistic Considerations
The synthesis of arylboronic acids can be achieved through several established methods, most commonly involving the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[7][8] A plausible and efficient route to 4-(3-Chlorophenoxymethyl)phenylboronic acid is outlined below.
Proposed Synthetic Workflow
The synthesis can be logically approached in two main stages: first, the formation of the aryl ether backbone, and second, the introduction of the boronic acid functionality.
Caption: Proposed two-stage synthesis of the target compound.
Step-by-Step Experimental Protocol (Illustrative)
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Ether Synthesis: To a solution of 3-Chlorophenol in acetone, add potassium carbonate as a base. Stir the mixture and add 4-Bromobenzyl bromide dropwise. Reflux the reaction mixture for several hours until completion (monitored by TLC). After cooling, filter the solid and concentrate the solvent. The resulting crude product, 1-(bromomethyl)-4-(3-chlorophenoxy)benzene, can be purified by column chromatography.
-
Grignard Formation & Borylation: Prepare a Grignard reagent by reacting the purified aryl bromide from step 1 with magnesium turnings in anhydrous THF. Cool the resulting solution to a low temperature (e.g., -78 °C) and slowly add trimethyl borate.[7]
-
Hydrolysis: Allow the reaction to warm to room temperature, then quench by the slow addition of aqueous hydrochloric acid. This hydrolyzes the boronate ester intermediate to the desired boronic acid.[9]
-
Isolation: The product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Final purification is often achieved by recrystallization to yield 4-(3-Chlorophenoxymethyl)phenylboronic acid as a solid.[7][10]
Causality Behind Choices:
-
Williamson Ether Synthesis: This is a classic, robust method for forming aryl ethers. The choice of a moderate base like K₂CO₃ prevents side reactions.
-
Grignard Reagent: Formation of a Grignard or organolithium reagent from the aryl bromide is a standard method to create a nucleophilic aryl species required for borylation.[11][12]
-
Low-Temperature Borylation: The reaction with trimethyl borate is performed at low temperatures to prevent side reactions, such as the addition of multiple aryl groups to the boron center.
Core Application: The Suzuki-Miyaura Coupling
The primary utility of 4-(3-Chlorophenoxymethyl)phenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction forges a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organohalide or triflate.[4]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Pillars of the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the organohalide (R¹-X) bond, forming a Pd(II) intermediate.[4]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[4]
Analytical Characterization Workflow
Confirming the identity, purity, and stability of the boronic acid is critical for reproducible results. Boronic acids can be challenging to analyze due to their propensity for dehydration to form boroxines or for on-column hydrolysis.[13]
Standard Analytical Protocol
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: Assess purity and stability.
-
Methodology: A reverse-phase HPLC method is typically used. Due to the potential for on-column hydrolysis of boronic acids, method development is key.[13] Using a column with low silanol activity and carefully selected mobile phase pH can improve peak shape and reproducibility.[13] A typical mobile phase might consist of an acetonitrile/water gradient with a buffer.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Structural elucidation.
-
Methodology: ¹H and ¹³C NMR in a solvent like DMSO-d₆ will confirm the connectivity of the molecule. The boronic acid protons (B(OH)₂) often appear as a broad singlet in the ¹H NMR spectrum.
-
-
Mass Spectrometry (MS):
-
Purpose: Confirm molecular weight.
-
Methodology: Techniques like Electrospray Ionization (ESI) can be used. LC-MS is particularly powerful for identifying impurities and degradation products.[14]
-
Safety, Handling, and Storage
Organoboronic acids require careful handling to ensure laboratory safety and maintain reagent integrity.[15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[16] If handling the powder, a dust mask is recommended to prevent inhalation.[15]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood.[5] Avoid creating dust. Boronic acids are generally considered irritants.[15] Avoid contact with skin and eyes.[5][16]
-
Storage: 4-(3-Chlorophenoxymethyl)phenylboronic acid is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated.[5][6] This minimizes degradation, such as protodeboronation or oxidation.
-
First Aid:
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 4-(3-Chlorophenoxymethyl)phenyl moiety can significantly influence a molecule's pharmacological profile.
-
Modulation of Physicochemical Properties: The aryl ether structure provides a balance of lipophilicity and metabolic stability. The chlorine atom can further enhance binding affinity through halogen bonding or by blocking sites of metabolism.[17]
-
Scaffold for Complex Molecules: This reagent serves as a key building block for synthesizing complex biaryl or heteroaryl structures that are common in modern pharmaceuticals, including kinase inhibitors, receptor antagonists, and antiviral agents.[18][19]
-
Targeted Delivery: Phenylboronic acids, in general, have the unique ability to form reversible covalent bonds with diols, such as those found on the surface of cells (sialic acids).[18] This property is being explored for creating targeted drug delivery systems that can selectively bind to cancer cells, which often overexpress such glycans.
Conclusion
4-(3-Chlorophenoxymethyl)phenylboronic acid (CAS No. 1256358-75-4) is more than just a chemical intermediate; it is a precisely designed tool for advanced organic synthesis. Its value is rooted in its ability to participate reliably in the Suzuki-Miyaura coupling, one of the most important C-C bond-forming reactions in the pharmaceutical and materials science industries.[17] By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this reagent to construct complex molecular architectures, accelerating the discovery and development of novel therapeutics and functional materials.
References
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
D. G. Hall, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Available from: [Link]
-
M. J. Bock, S. E. Denmark. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. Available from: [Link]
-
Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available from: [Link]
- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
LookChem. Cas 1029438-36-5,4-(3-Fluorophenoxy)phenylboronic acid. Available from: [Link]
-
Lab Alley. Boric Acid Safety & Hazards. Available from: [Link]
-
Organic Syntheses. Procedure Details. Available from: [Link]
-
Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available from: [Link]
-
WIPO Patentscope. Preparation method of 4-chlorophenylboronic acid. Available from: [Link]
-
Journal of the American Chemical Society. Stability and Synthesis of Phenylboronic Acids. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]
-
RSC Publishing. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Available from: [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
-
Biomaterials Science (RSC Publishing). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. Available from: [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. arctomsci.com [arctomsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. globethesis.com [globethesis.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. sciex.com [sciex.com]
- 15. laballey.com [laballey.com]
- 16. m.youtube.com [m.youtube.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
